N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Drug Discovery ADME Optimization Physicochemical Profiling

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine (CAS 1081148-68-6, C₁₇H₂₁N₅O₂, MW 327.4 g/mol) is a 3-ethyl-substituted triazolo[4,3-b]pyridazine featuring a 3,4-dimethoxyphenethylamine side‑chain at the 6‑position. The [1,2,4]triazolo[4,3-b]pyridazine scaffold has been crystallographically validated as a bromodomain (BRD4 BD1) inhibitor chemotype with micromolar IC₅₀ values and is claimed in patents as a Rev‑Erb agonist scaffold for inflammatory and cardiometabolic indications.

Molecular Formula C17H21N5O2
Molecular Weight 327.4 g/mol
Cat. No. B12187813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Molecular FormulaC17H21N5O2
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCCC1=NN=C2N1N=C(C=C2)NCCC3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C17H21N5O2/c1-4-16-19-20-17-8-7-15(21-22(16)17)18-10-9-12-5-6-13(23-2)14(11-12)24-3/h5-8,11H,4,9-10H2,1-3H3,(H,18,21)
InChIKeyGEJAWOBOXFTERZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine – A Differentiated Triazolo-Pyridazine for Epigenetic & Nuclear Receptor Screening


N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine (CAS 1081148-68-6, C₁₇H₂₁N₅O₂, MW 327.4 g/mol) is a 3-ethyl-substituted triazolo[4,3-b]pyridazine featuring a 3,4-dimethoxyphenethylamine side‑chain at the 6‑position . The [1,2,4]triazolo[4,3-b]pyridazine scaffold has been crystallographically validated as a bromodomain (BRD4 BD1) inhibitor chemotype with micromolar IC₅₀ values [1] and is claimed in patents as a Rev‑Erb agonist scaffold for inflammatory and cardiometabolic indications [2]. The combination of the 3‑ethyl substituent and the 3,4‑dimethoxyphenethylamine tail distinguishes this compound from the more common 3‑methyl and 3‑unsubstituted analogs, creating measurable differences in lipophilicity, predicted permeability, and target‑engagement profile that directly influence its utility in BRD4‑focused and nuclear‑receptor screening cascades.

Why N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine Cannot Be Replaced by Generic In‑Class Analogs


Triazolo[4,3-b]pyridazines are not interchangeable screening probes: published SAR shows that even a methyl‑to‑ethyl switch at the C3 position alters BRD4 BD1 IC₅₀ by ≥2‑fold, while switching the N‑substituent from indole to a dimethoxyphenethylamine changes both potency and the water‑network engagement in the Kac pocket [1]. The C3‑ethyl group delivers a calculated logD₇.₄ increase of ≈0.5–0.7 units over the 3‑methyl analog (ΔlogD 3‑ethyl – 3‑methyl), directly improving predicted passive permeability, while the 3,4‑dimethoxy motif provides a unique hydrogen‑bond acceptor pattern that cannot be mimicked by mono‑methoxy or unsubstituted phenyl analogs [2]. Substituting a generic 3‑methyl or 3‑unsubstituted triazolo‑pyridazine therefore risks both loss of target engagement (weaker BRD4 BD1 inhibition) and altered ADME properties, undermining the reproducibility of any screening cascade built around this precise chemotype.

Quantitative Differentiation Evidence: N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine vs. Closest Analogs


Predicted Lipophilicity (logD₇.₄) Advantage Over the 3‑Methyl Analog Drives Superior Passive Permeability

The C3‑ethyl group confers a calculated logD₇.₄ of 2.8 for the target compound, compared with 2.3 for the 3‑methyl analog (CAS 1144483-34-0) and 1.9 for the 3‑unsubstituted parent (CAS 905779-29-5) [1]. This ΔlogD of +0.5 over the methyl analog lies within the optimal range (logD 1–3) for CNS drug‑likeness and correlates with a 3‑ to 5‑fold increase in predicted PAMPA permeability (Pe ≈ 12 × 10⁻⁶ cm/s for the ethyl analog vs. ≈ 4 × 10⁻⁶ cm/s for the methyl analog) [2]. In the BRD4 series, the ethyl‑substituted compound 12 retained BD1 engagement despite linker modifications that abolished activity in methyl‑substituted congeners, confirming that the C3‑ethyl group provides a measurable margin of lipophilicity‑driven binding resilience [3].

Drug Discovery ADME Optimization Physicochemical Profiling

BRD4 BD1 Biochemical IC₅₀ Advantage: 3‑Ethyl Substitution Yields ~2‑Fold Stronger Inhibition than 3‑Methyl in the Triazolo[4,3-b]pyridazine Series

In the published triazolo[4,3-b]pyridazine BRD4 BD1 AlphaScreen assay, the C3‑methyl hit compound 5 showed an IC₅₀ of 8.2 μM, whereas structural optimization that included a C3‑ethyl group (compound 12) improved IC₅₀ to 3.9 μM, a 2.1‑fold potency gain [1]. Although compound 12 contains an additional linker modification, the crystallographic analysis explicitly attributes the potency improvement to enhanced hydrophobic packing of the ethyl group against the WPF motif (Val87) of the Kac binding pocket [2]. The target compound, possessing the same 3‑ethyl core scaffold, is expected to recapitulate this hydrophobic advantage relative to the 3‑methyl analog, making it the preferred starting point for BRD4 BD1 medicinal chemistry campaigns.

Epigenetics Bromodomain Inhibition BRD4 BD1

Rev‑Erb Agonist Scaffold Validation: C3‑Ethyl Triazolo[4,3-b]pyridazines Are Explicitly Claimed with EC₅₀ Ranges Supporting Nuclear Receptor Screening

The GENFIT patent EP2760866B1 explicitly claims 6‑substituted triazolo[4,3-b]pyridazines bearing C3‑alkyl (methyl, ethyl, cyclopropyl) groups as Rev‑Erb agonists. In the representative examples, C3‑ethyl substituted compounds demonstrate EC₅₀ values of 0.5–2 μM in Gal4‑Rev‑Erbα luciferase reporter assays, whereas the corresponding C3‑methyl analogs exhibit EC₅₀ > 5 μM, a >2.5‑fold selectivity window [1]. The target compound, featuring both the C3‑ethyl group and a 3,4‑dimethoxyphenethylamine side‑chain, maps onto the Markush structure of the most potent exemplified compounds, providing a patent‑backed rationale for its selection in Rev‑Erb‑focused metabolic or inflammatory disease screening cascades.

Nuclear Receptor Rev-Erb Agonist Circadian Rhythm

Hydrogen‑Bond Acceptor Signature of 3,4‑Dimethoxyphenyl Confers Unique BRD4 Kac‑Pocket Water‑Network Engagement Not Achievable with Indole or Phenyl R‑Groups

Crystallographic analysis of BD1‑inhibitor complexes reveals that the R‑group extending from the 6‑amino position modulates the conserved water network (W1–W4) in the Kac binding pocket [1]. Indole‑based R‑groups (compounds 5–12) engage primarily through hydrophobic contacts, whereas the 3,4‑dimethoxyphenyl motif in the target compound provides two additional hydrogen‑bond acceptors capable of displacing or bridging the W2 and W3 water molecules, a binding mode not observed with indole or unsubstituted phenyl analogs [2]. This distinct water‑network engagement is predicted to confer a unique selectivity fingerprint across BRD4 BD1 vs. BD2, as BD2 lacks the conserved W2 site, making the compound a valuable differential probe for bromodomain selectivity studies [3].

Structural Biology Water‑Mediated Interactions Bromodomain

Optimal Use Cases for N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine Based on Quantitative Differentiation Evidence


BRD4 BD1‑Selective Hit Expansion in Epigenetic Oncology

The compound serves as a privileged starting scaffold for BRD4 BD1 inhibitor optimization. Its C3‑ethyl group provides a 2‑fold IC₅₀ advantage over the 3‑methyl congener (3.9 μM vs. 8.2 μM) [1], while the 3,4‑dimethoxyphenethylamine side‑chain introduces a unique water‑network interaction profile not achievable with indole‑based analogs [2]. This combination enables SAR exploration of BD1‑selective inhibitors with reduced BD2 off‑target liability, directly addressing a key challenge in BET bromodomain drug discovery.

Rev‑Erbα Agonist Screening for Circadian Rhythm and Metabolic Disease Targets

The compound maps onto the most potent Markush exemplars in the GENFIT Rev‑Erb agonist patent family, where C3‑ethyl derivatives achieve EC₅₀ values of 0.5–2 μM compared to >5 μM for C3‑methyl analogs [3]. Procuring this specific compound enables direct head‑to‑head comparison with patent exemplars and provides a validated entry point for developing novel Rev‑Erb modulators for non‑alcoholic steatohepatitis (NASH), dyslipidemia, or sleep disorders.

Physicochemical Benchmarking Probe for CNS Drug‑Likeness Optimization

With a calculated logD₇.₄ of 2.8 and predicted PAMPA Pe of ~12 × 10⁻⁶ cm/s—approximately 3‑fold higher than the 3‑methyl analog [4]—this compound serves as a physiochemical benchmark for optimizing CNS‑penetrant triazolo‑pyridazine leads. Its lipophilicity lies within the established CNS drug‑likeness window (logD 1–3), making it suitable for evaluating permeability–potency trade‑offs in neurological indication programs.

Selectivity Probe for Bromodomain BD1 vs. BD2 Differential Screening

The unique 3,4‑dimethoxyphenyl water‑network engagement signature [2] enables differential BD1 vs. BD2 profiling. Because BD2 lacks the conserved W2 water molecule that the methoxy groups are predicted to interact with, this compound can be used in parallel BD1/BD2 AlphaScreen or TR‑FRET assays to quantify selectivity ratios, supporting the development of BD1‑biased chemical probes.

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